2,2-Diethyl-1,3-thiazolidin-4-one
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Overview
Description
2,2-Diethyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered ring structures containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) yields thiazolidin-4-one derivatives . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidinone derivatives with altered functional groups .
Scientific Research Applications
2,2-Diethyl-1,3-thiazolidin-4-one has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, it may interact with receptors and signaling pathways involved in inflammation and microbial infections .
Comparison with Similar Compounds
2,2-Diethyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives to highlight its uniqueness. Some similar compounds include:
Thiazolidin-2,4-dione: Known for its antidiabetic activity through stimulation of the PPARγ receptor.
Thiazolidin-4-one: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Thiazolidine: A precursor to various thiazolidinone derivatives with notable medicinal properties.
The unique structural features and biological activities of this compound make it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61260-35-3 |
---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H13NOS/c1-3-7(4-2)8-6(9)5-10-7/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
IJCXESHXYBVSDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=O)CS1)CC |
Origin of Product |
United States |
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